Scientific Field: Organic Chemistry
Application Summary: Tert-Butyl carbazate is used in the synthesis of Schiff base compounds.
Application Summary: Tert-Butyl carbazate has been used in diazotisation to form tert-butyl azidoformate, which is useful to introduce the “Boc” protecting group.
Scientific Field: Biochemistry
Application Summary: Tert-Butyl carbazate reacts with oxidized inulin to produce a carbazone conjugate.
Application Summary: Tert-Butyl carbazate is used in the synthesis of N-Boc-Hydrazine.
Application Summary: Tert-Butyl carbazate has been used in a reaction between tert-butyl azidoformate and tert-butyl carbazate followed by oxidation, to form di-tert-butyl azodiformate or di-tert-butyl azodicarboxylate.
Application Summary: Tert-Butyl carbazate is used in the synthesis of various amino acids and peptides.
Application Summary: Tert-Butyl carbazate is used in a palladium-catalyzed cross-coupling with vinyl halides to prepare N-Boc-N-alkenylhydrazines
Application Summary: Tert-Butyl carbazate is used in solid phase peptide synthesis
tert-Butyl carbazate is a relatively simple molecule containing a hydrazine functional group (NHNH2) attached to a tert-butyl (t-Bu) protecting group ((CH3)3C-O-) via a carbonyl group (C=O). It was first reported in 1957 [1]. Due to its commercial availability and ease of synthesis, it has become a popular reagent for various chemical transformations.
The key feature of tert-butyl carbazate is the combination of the hydrazine group and the tert-butyl protecting group. The hydrazine group is a nucleophile due to the lone pairs on the nitrogen atoms. This nucleophilicity allows it to react with various electrophiles. The tert-butyl group is a bulky protecting group that helps prevent unwanted reactions at the nitrogen atom while allowing reactions at the other nitrogen [2].
Another notable aspect is the presence of hydrogen bonding between the N-H hydrogens and the carbonyl oxygen. This hydrogen bonding can influence the reactivity and solubility of the molecule [2].
tert-Butyl carbazate is involved in several important reactions in organic synthesis:
tert-Butyl carbazate can be used in palladium-catalyzed cross-coupling reactions with vinyl halides to prepare N-Boc-protected alkenylhydrazines, useful intermediates in organic synthesis [2].
It reacts with aldehydes to form hydrazones, which can be further elaborated for various applications [2].
Tert-Butyl carbazate exhibits various biological activities:
The synthesis of tert-butyl carbazate can be achieved through several methods:
Tert-Butyl carbazate has several applications in various fields:
Research into the interactions of tert-butyl carbazate has revealed its capacity to form complexes with various metals and other organic molecules. These studies often focus on:
Tert-Butyl carbazate shares structural similarities with several other compounds. Here are some notable comparisons:
Compound | Structure Similarity | Unique Features |
---|---|---|
Hydrazine | Contains N-N bond | More reactive; used primarily as a reducing agent |
Carbazic Acid | Contains amide group | More acidic; used in dye manufacturing |
Benzyl Carbazate | Aromatic ring present | Exhibits different reactivity due to phenolic structure |
Tert-Butyl Hydrazone | Similar backbone | Forms through aldehyde reaction; different applications |
These compounds highlight the uniqueness of tert-butyl carbazate due to its specific functional groups and reactivity patterns, making it particularly valuable in synthetic organic chemistry and medicinal applications.
Flammable;Irritant